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molecular formula C7H3N3O4 B1207989 2,6-Dinitrobenzonitrile CAS No. 35213-00-4

2,6-Dinitrobenzonitrile

Cat. No. B1207989
M. Wt: 193.12 g/mol
InChI Key: ZYDGHQSJZAFMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03959289

Procedure details

1-Chloro-2,6-dinitrobenzene (40.4 grams) is dissolved in anhydrous dimethylformamide (200 ml.). Cuprous cyanide (72 grams) is added and the stirred reaction mixture is heated to reflux for 6 hours. The dark brown reaction mixture is cooled and poured into water (1.5 l.) with stirring. The tan precipitate is collected by filtration and then extracted three times with hot ethanol (300 ml.). Removal of two-thirds of the solvent from combined ethanol extracts under reduced pressure gives a tan precipitate. The precipitate is collected by filtration and recrystallized from ethanol to give a tan product (7.2 grams) melting at 143°-146.5°.
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cuprous cyanide
Quantity
72 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].O.[CH3:15][N:16](C)C=O>>[N+:11]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]=1[C:15]#[N:16])([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
40.4 g
Type
reactant
Smiles
ClC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Cuprous cyanide
Quantity
72 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.5 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The dark brown reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
The tan precipitate is collected by filtration
EXTRACTION
Type
EXTRACTION
Details
extracted three times with hot ethanol (300 ml.)
CUSTOM
Type
CUSTOM
Details
Removal of two-thirds of the solvent
CUSTOM
Type
CUSTOM
Details
gives a tan precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C#N)C(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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